N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative characterized by a 4-ethoxyphenyl acetamide group and a 4-oxo-2-phenylimino thiazolidine ring in the E-configuration. This compound exhibits tautomerism, existing in equilibrium between the imino (3c-I) and amino (3c-A) forms in a 1:1 ratio, as confirmed by ¹H NMR analysis .
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-15-10-8-14(9-11-15)20-17(23)12-16-18(24)22-19(26-16)21-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,20,23)(H,21,22,24) |
InChI Key |
TWFRHGMYTCVQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2 |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation and Cyclization
The foundational method involves two sequential steps:
- Schiff Base Synthesis : Condensation of 4-ethoxyaniline with a substituted aldehyde (e.g., benzaldehyde) to form an imine intermediate.
- Thiazolidinone Ring Closure : Cyclization using thioglycolic acid (or its derivatives) in the presence of a catalyst (e.g., ZnCl₂ or DCC).
Reaction Conditions :
- Step 1 : Ethanol or THF under reflux (60–80°C) for 2–4 hours.
- Step 2 : Reflux in N,N-dimethylformamide (DMF) with ZnCl₂ (0.5–1.0 eq) for 6–8 hours.
Key Reagents :
| Reagent | Role | Source |
|---|---|---|
| Thioglycolic acid | Thiazolidinone ring formation | |
| ZnCl₂ | Lewis acid catalyst | |
| DCC | Carbodiimide coupling agent |
Yield and Purity :
- Yields for analogous thiazolidinones range from 34–39% under traditional conditions.
- Purification involves recrystallization from benzene-ethanol or ethanol-methanol mixtures.
Catalyst-Assisted Optimal Synthesis
Fe₂O₃ Nanoparticle-Catalyzed Protocol
Recent innovations employ iron oxide nanoparticles to enhance reaction efficiency:
- Schiff Base Formation : 4-Ethoxyaniline reacts with benzaldehyde in ethanol.
- Cyclization : Thioglycolic acid and Fe₂O₃ nanoparticles (5–10 mol%) in ethanol under ultrasonication or thermal conditions.
Advantages :
- Yield Improvement : Up to 78–93% compared to 58–79% in uncatalyzed reactions.
- Time Reduction : Reactions complete in 2–3 hours vs. 6–8 hours .
Mechanistic Insight :
Fe₂O₃ nanoparticles act as heterogeneous catalysts, stabilizing transition states and accelerating cyclization.
One-Pot Synthesis
Consecutive Schiff Base Formation and Cyclization
A single-step approach combines imine formation and thiazolidinone ring closure:
- Reagent Mixture : 4-Ethoxyaniline, benzaldehyde, thioglycolic acid, and DCC in THF.
- Conditions : Stirring at 0°C, followed by reflux for 4–6 hours.
Yield and Selectivity :
- Yield : ~60–70% for structurally similar compounds.
- E/Z Control : The (2E) configuration is favored due to steric and electronic factors in the imine intermediate.
Comparative Analysis of Methods
| Parameter | Traditional Method | Fe₂O₃-Catalyzed | One-Pot Synthesis |
|---|---|---|---|
| Yield | 34–39% | 78–93% | 60–70% |
| Reaction Time | 6–8 hours | 2–3 hours | 4–6 hours |
| Catalyst | ZnCl₂/DCC | Fe₂O₃ NPs | DCC |
| Solvent | DMF/THF | Ethanol | THF |
| Purification | Recrystallization | Filtration | Column chromatography |
Critical Factors in Reaction Optimization
Stereochemical Control
The (2E) configuration is ensured by:
Solvent Selection
- Polar Aprotic Solvents (e.g., DMF, THF): Enhance reaction rates and solubility.
- Ethanol : Effective for Fe₂O₃-catalyzed reactions due to compatibility with nanoparticle dispersion.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
- Key Differences: Methoxy group replaces ethoxy at the para position; Z-configuration in the thiazolidinone ring.
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
- Key Differences: Methyl group at the ortho position; sulfonyl substitution at the 3-position of the thiazolidinone.
- Impact : The sulfonyl group introduces strong electron-withdrawing effects, which may enhance stability but reduce nucleophilicity. The ortho-methyl group increases steric bulk, possibly hindering target engagement .
N-(3-Methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Modifications in the Thiazolidinone Core
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)-N-[4-oxo-2-(phenylimino)thiazolidin-3-yl]acetamide
- Key Differences : Coumarin moiety replaces the ethoxyphenyl group.
- Impact : The aromatic coumarin system enhances UV absorption and may improve antimicrobial activity due to increased conjugation and hydrophobic interactions .
N-Cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Stereochemical and Tautomeric Considerations
Anticancer Activity
- Analog from : A 2,4-dioxothiazolidine-5-acetic acid derivative showed IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), highlighting the importance of the thiazolidinone core in cytotoxicity .
- Target Compound : Tautomerism may modulate its interaction with enzymes like thymidylate synthase, though specific IC₅₀ data are pending.
Comparative Data Table
Biological Activity
N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its various pharmacological properties. The molecular formula is with a molecular weight of 342.42 g/mol. This structure allows for interactions with biological targets, making it a candidate for further research in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The thiazolidinone moiety can form hydrogen bonds and hydrophobic interactions, enhancing binding affinity and inhibiting enzyme activity or modulating receptor function. This mechanism is crucial in its role as an anticancer agent and in other therapeutic areas.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit considerable anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds typically range from 5.1 to 22.08 µM, demonstrating their potential as effective anticancer agents .
Antioxidant Activity
Thiazolidinone derivatives are also recognized for their antioxidant properties, which help in mitigating oxidative stress within cells. Studies have shown that modifications to the thiazolidinone structure can enhance antioxidant activity significantly. For example, specific substitutions on the phenyl ring have been correlated with increased inhibition of lipid peroxidation .
Antibacterial Activity
The antibacterial efficacy of thiazolidinone derivatives has been documented against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated potent activity against strains like E. coli and S. aureus . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Anticancer Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound exhibited notable cytotoxicity against HepG2 cells with an IC50 value of 6.19 µM .
- Antioxidant Assessment : In a study assessing the antioxidant capacity of thiazolidinones, compounds were tested using the TBARS assay, revealing that certain derivatives significantly inhibited lipid peroxidation at concentrations as low as 0.565 mM .
- Antibacterial Testing : Another study focused on the antibacterial activity of thiazolidinones showed that derivatives like N-(4-chlorophenyl)-thiazolidinone had an inhibition rate exceeding 90% against S. aureus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
